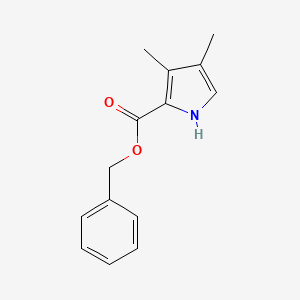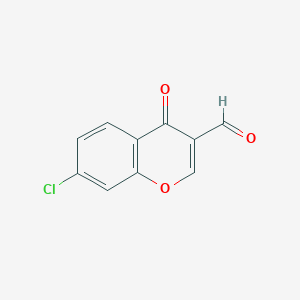
7-Chloro-4-oxo-4H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-Cloro-4-oxo-4H-cromeno-3-carbaldehído es un derivado clorado de la 3-formilcromona. Este compuesto se caracteriza por su estructura de cromona, que es un compuesto bicíclico que consiste en un anillo de benceno fusionado a un anillo de pirona. La presencia de un sustituyente cloro en la posición 7 y un grupo aldehído en la posición 3 hace que este compuesto sea particularmente interesante para diversos estudios químicos y biológicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Cloro-4-oxo-4H-cromeno-3-carbaldehído típicamente involucra la reacción de 7-cloro-4-hidroxicumarina con agentes formilantes. Un método común es la reacción de Vilsmeier-Haack, donde la 7-cloro-4-hidroxicumarina se trata con una mezcla de oxicloruro de fósforo (POCl3) y dimetilformamida (DMF) para introducir el grupo formilo en la posición 3 .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para el 7-Cloro-4-oxo-4H-cromeno-3-carbaldehído no están ampliamente documentados, el enfoque general implica reacciones de Vilsmeier-Haack a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. La reacción se lleva a cabo típicamente en un solvente como diclorometano o cloroformo, seguido de purificación mediante recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 7-Cloro-4-oxo-4H-cromeno-3-carbaldehído se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: El sustituyente cloro se puede reemplazar por otros nucleófilos a través de reacciones de sustitución nucleofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: KMnO4 en solución acuosa o CrO3 en ácido acético.
Reducción: NaBH4 en metanol o LiAlH4 en éter.
Sustitución: Metóxido de sodio (NaOCH3) en metanol o etóxido de sodio (NaOEt) en etanol.
Principales Productos Formados
Oxidación: Ácido 7-cloro-4-oxo-4H-cromeno-3-carboxílico.
Reducción: 7-Cloro-4-oxo-4H-cromeno-3-metanol.
Sustitución: Varios derivados de cromona sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 7-Cloro-4-oxo-4H-cromeno-3-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de varios compuestos heterocíclicos y como bloque de construcción para moléculas más complejas.
Biología: Se ha estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antioxidantes y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 7-Cloro-4-oxo-4H-cromeno-3-carbaldehído está relacionado principalmente con su capacidad para interactuar con diversos objetivos biológicos. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, inhibiendo potencialmente su actividad. Además, la estructura de cromona puede interactuar con el ADN y otras biomoléculas a través de interacciones de apilamiento π-π y enlaces de hidrógeno .
Comparación Con Compuestos Similares
Compuestos Similares
- 7-Bromo-4-oxo-4H-cromeno-3-carbaldehído
- 7-Fluoro-4-oxo-4H-cromeno-3-carbaldehído
- Ácido 7-cloro-4-oxo-4H-cromeno-2-carboxílico
- 6-Cloro-7-metil-4-oxo-4H-cromeno-3-carbaldehído
Singularidad
El 7-Cloro-4-oxo-4H-cromeno-3-carbaldehído es único debido a la presencia tanto de un sustituyente cloro como de un grupo aldehído, que confieren reactividad química y actividad biológica distintas.
Propiedades
Número CAS |
69155-79-9 |
|---|---|
Fórmula molecular |
C10H5ClO3 |
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
7-chloro-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H |
Clave InChI |
VGRJRNDUTLCELV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC=C(C2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


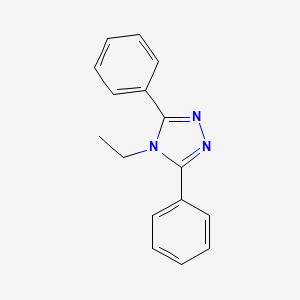
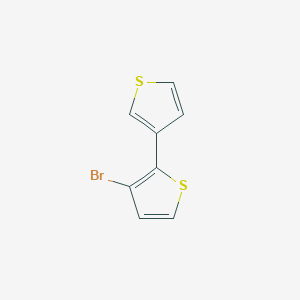
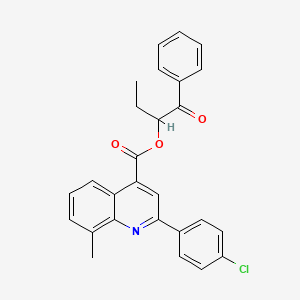
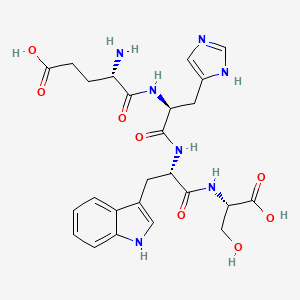




![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)


